Cyclohexylhydrazine mesylate

CAS No.: 224048-31-1

Cat. No.: VC14201339

Molecular Formula: C7H18N2O3S

Molecular Weight: 210.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 224048-31-1 |

|---|---|

| Molecular Formula | C7H18N2O3S |

| Molecular Weight | 210.30 g/mol |

| IUPAC Name | cyclohexylhydrazine;methanesulfonic acid |

| Standard InChI | InChI=1S/C6H14N2.CH4O3S/c7-8-6-4-2-1-3-5-6;1-5(2,3)4/h6,8H,1-5,7H2;1H3,(H,2,3,4) |

| Standard InChI Key | FTOYDYKCGJSVDH-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)O.C1CCC(CC1)NN |

Introduction

Structural and Molecular Characteristics

Chemical Composition and Identification

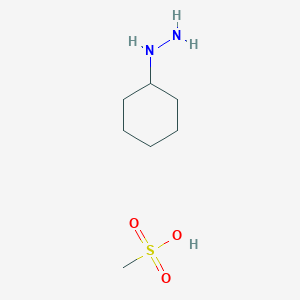

Cyclohexylhydrazine mesylate is formally identified as cyclohexylhydrazine methanesulfonate, with the IUPAC name cyclohexylhydrazine;methanesulfonic acid. The compound’s structural features include:

-

A cyclohexane ring substituted at one position with a hydrazine group ().

-

A methanesulfonate () counterion that stabilizes the hydrazinium cation through ionic interactions .

The molecular structure is represented by the SMILES notation , and its InChIKey is FTOYDYKCGJSVDH-UHFFFAOYSA-N .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 210.30 g/mol | |

| CAS Registry Number | 224048-31-1 | |

| DSSTox Substance ID | DTXSID20621458 |

Synthesis and Manufacturing

Synthetic Routes

Cyclohexylhydrazine mesylate is typically synthesized via a two-step process:

Step 1: Preparation of Cyclohexylhydrazine

The hydrazine precursor is synthesized through the reaction of chloramine () with cyclohexylamine () under anhydrous conditions. This method, detailed in a 1956 patent, involves bubbling chloramine gas into liquid cyclohexylamine, yielding cyclohexylhydrazine and ammonium chloride as a byproduct :

The product is purified via crystallization or distillation .

Step 2: Mesylation Reaction

Cyclohexylhydrazine is subsequently treated with methanesulfonic acid () or its chloride () in a polar aprotic solvent (e.g., DMF) to form the mesylate salt :

Optimized conditions (e.g., as base, 40–100°C) enhance regioselectivity and yield .

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: The compound decomposes at temperatures exceeding 150°C, with the mesylate group contributing to its hygroscopic nature .

-

Solubility: Highly soluble in polar solvents (water, DMSO, methanol) but insoluble in nonpolar media (hexane, ether) .

-

Reactivity: The hydrazine moiety participates in cyclocondensation reactions with carbonyl compounds (e.g., ketones, esters) to form pyrazole, pyridazine, or tetrazole derivatives .

Applications in Organic Synthesis

Intermediate for Heterocyclic Frameworks

Cyclohexylhydrazine mesylate is a versatile building block in medicinal and agrochemical research:

Pyrazole Synthesis

In a study by Iškauskienė (2022), mesylated hydrazines facilitated the alkylation of pyrazole carboxylates under Mitsunobu conditions, yielding regioisomeric products with potential bioactivity . For example, coupling with ethyl pyrazole-5-carboxylate produced 5-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-pyrazole-3-carboxylate, a precursor to kinase inhibitors .

Pyridazine and Tetrazole Derivatives

The compound’s hydrazine group undergoes cyclocondensation with diketones or cyanoacetates to form pyridazinones and tetrazoles, which are explored for anticancer and antimicrobial applications .

Future Directions

Research gaps include:

-

Mechanistic Studies: Elucidating the regioselectivity of N-alkylation reactions involving cyclohexylhydrazine mesylate.

-

Biological Screening: Evaluating the bioactivity of its heterocyclic derivatives against pathogenic targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume